2-Amino-4-(trifluoromethoxy)benzoic acid
Overview
Description
2-Amino-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fourth position on a benzoic acid ring. It is a white crystalline powder that is soluble in organic solvents like ethanol and dichloromethane but insoluble in water .
Preparation Methods
2-Amino-4-(trifluoromethoxy)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-4-nitrobenzoic acid with trifluoromethanol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Amino-4-(trifluoromethoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-(trifluoromethoxy)benzoic acid can be compared with other similar compounds, such as:
2-Amino-4-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
4-(Trifluoromethyl)benzoic acid: Lacks the amino group, leading to different reactivity and applications.
2-Amino-3-(trifluoromethoxy)benzoic acid: The position of the trifluoromethoxy group is different, which can influence its chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYWJHVDZKDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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